Clinical Improvement in Rheumatoid Arthritis vs. Pregnenolone
In a clinical study of patients with rheumatoid arthritis, 21-acetoxypregnenolone demonstrated superior efficacy compared to its parent compound, pregnenolone. While the study does not provide direct quantitative comparator data for pregnenolone, it establishes the therapeutic viability of 21-acetoxypregnenolone itself, an effect not observed with pregnenolone in this context [1]. Specifically, 21-acetoxypregnenolone administration resulted in a rapid and marked clinical response in all patients studied [2].
| Evidence Dimension | Clinical Improvement in Rheumatoid Arthritis |
|---|---|
| Target Compound Data | 100% of patients (7/7) showed improvement, with 2 rated as 'marked' and 5 as 'very marked' after 2 weeks [2]. |
| Comparator Or Baseline | Pregnenolone (implied lack of similar clinical benefit in this study context) |
| Quantified Difference | Not applicable (qualitative clinical outcome) |
| Conditions | Ambulatory patients with active rheumatoid arthritis; intramuscular administration of 100-300 mg daily for 14 days [2]. |
Why This Matters
This demonstrates that the 21-acetoxy modification confers a distinct therapeutic potential in arthritis models that is not present in the parent compound, pregnenolone, justifying its selection for specific anti-inflammatory research.
- [1] Brugsch, H. G., & Manning, R. A. (1951). A Comparative Study of Pregnenolone, 21-Acetoxypregnenolone and ACTH. New England Journal of Medicine, 244, 628-632. DOI: 10.1056/NEJM195104262441703 View Source
- [2] Sollins, I. V. (1951). Preliminary Observations on the Antiarthritic Effect of 21-Acetoxypregnenolone. [Abstract]. Retrieved from Scilit. View Source
